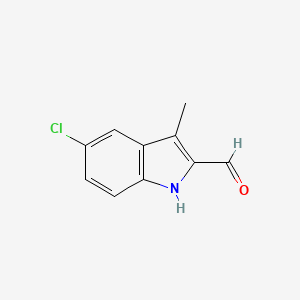

5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This compound, specifically, has a chloro and methyl group attached to the indole ring, which can influence its chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions usually involve stirring the mixture at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Reductive Amination and Secondary Amine Formation

The aldehyde group undergoes reductive amination with primary or secondary amines to form secondary amines. This reaction proceeds via imine intermediate formation, followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Example Reaction:

5-Chloro-3-methyl-1H-indole-2-carbaldehyde + Piperidine → Secondary amine derivative

Conditions:

Oxidation of the Aldehyde Group

The aldehyde moiety can be oxidized to a carboxylic acid using strong oxidizing agents. While direct data for this compound is limited, analogous indole-2-carbaldehydes are oxidized to indole-2-carboxylic acids under controlled conditions .

Proposed Reaction:

this compound → 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Potential Oxidants:

-

Potassium permanganate (KMnO₄) in acidic/alkaline media

-

Chromium trioxide (CrO₃) in acetone (Jones oxidation)

Cyclization Reactions

Carboxylic acid derivatives of this compound (obtained via oxidation or ester hydrolysis) undergo cyclization to form fused heterocycles. For example, coupling with BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) yields pyrrolo[3,4-b]indol-3-ones .

Example Cyclization:

5-Chloro-3-methyl-1H-indole-2-carboxylic acid → Pyrrolo[3,4-b]indol-3-one

Conditions:

| Starting Material | Cyclized Product | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|

| Carboxylic acid | Pyrroloindolone | δ 12.01 ppm (NH), δ 4.34 ppm (CH₂N) |

Substitution at the Chloro Position

The chloro substituent at the 5-position of the indole ring participates in nucleophilic aromatic substitution (NAS) under basic conditions. While specific examples are sparse, electron-withdrawing groups on the indole ring enhance reactivity toward NAS .

Potential Reaction:

this compound + Methoxide → 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Proposed Conditions:

-

Base: NaOH/KOH

-

Nucleophile: NaOCH₃

-

Solvent: Polar aprotic (e.g., DMSO)

Condensation Reactions

The aldehyde group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are precursors for further functionalization .

Example with Hydrazine:

this compound + Hydrazine → Hydrazone derivative

Conditions:

-

Solvent: Ethanol

-

Catalyst: Acetic acid

Key Structural Insights from Molecular Studies

Applications De Recherche Scientifique

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of various indole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The synthesis often employs methods such as the Vilsmeier-Haack reaction, which facilitates the functionalization of the indole ring .

Pharmaceutical Development

This compound is utilized in designing new drug candidates. Its structural properties allow it to target specific biological pathways, enhancing therapeutic efficacy. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation .

Biological Studies

Research indicates that indole derivatives, including this compound, possess significant biological activity. They have been evaluated for their potential as antimicrobial, antiviral, and anticancer agents. A study highlighted the antiproliferative activity of certain indole derivatives against various cancer cell lines, demonstrating their effectiveness at low concentrations .

Fluorescent Probes

The compound can be modified to create fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time, facilitating studies on cellular dynamics and interactions .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The unique properties imparted by the indole structure make these materials suitable for various industrial applications .

Case Study 1: Anticancer Activity

A recent study investigated the antiproliferative effects of several indole-based compounds derived from this compound. The findings revealed that certain modifications significantly enhanced potency against cancer cell lines, with some derivatives exhibiting GI50 values as low as 56 nM .

Case Study 2: Synthesis of Fluorescent Probes

Another research project focused on synthesizing fluorescent probes using this compound. By modifying its structure, researchers successfully developed probes that allowed for real-time imaging of cellular processes, showcasing its potential in biomedical research .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthetic Organic Chemistry | Building block for indole derivatives | Essential for pharmaceutical development |

| Pharmaceutical Development | Design of drug candidates targeting specific pathways | Effective inhibitors for cancer cell proliferation |

| Biological Studies | Antimicrobial and anticancer properties | Promising antiproliferative activity observed |

| Fluorescent Probes | Real-time cellular imaging | Enhanced visualization of cellular processes |

| Material Science | Development of advanced materials | Unique properties due to indole structure |

Mécanisme D'action

The mechanism of action of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde largely depends on its interaction with biological targets. Indole derivatives are known to interact with various enzymes and receptors, influencing biological pathways. For example, they can inhibit the activity of certain kinases or bind to specific receptors, modulating cellular responses . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparaison Avec Des Composés Similaires

5-Chloro-3-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:

5-Chloroindole-3-carboxaldehyde: Similar in structure but lacks the methyl group, which can affect its reactivity and biological activity.

3-Methylindole-2-carbaldehyde:

5-Bromo-3-methyl-1H-indole-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.

Activité Biologique

5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 40731-16-6) is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Biological Activity

This compound has demonstrated significant antiproliferative properties against various cancer cell lines, indicating its potential role in cancer therapy. The presence of the indole moiety is associated with various biological effects, including anticancer , antimicrobial , and anti-inflammatory activities.

The compound's mechanism of action involves interaction with specific biomolecules, including enzymes and receptors, leading to modulation of cellular pathways. It is known to influence metabolic pathways and gene expression, which can result in altered cell signaling and growth inhibition.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable efficacy against breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The IC50 values for these cell lines were found to be in the low micromolar range, suggesting substantial anticancer potential .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL. More active derivatives demonstrated even lower MIC values (≤ 0.25 µg/mL), indicating potential as an antimicrobial agent .

Comparative Biological Activity Table

Pharmacokinetics and Biochemical Interactions

The pharmacokinetic profile of this compound is not extensively documented; however, it is believed to interact with cytochrome P450 enzymes, influencing drug metabolism and clearance. The compound's absorption characteristics remain poorly characterized, necessitating further studies to elucidate its bioavailability and distribution within biological systems.

Propriétés

IUPAC Name |

5-chloro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKYRQUSPNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511654 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-16-6 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.